4,5-Dichlor-1H-pyrazol-3-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

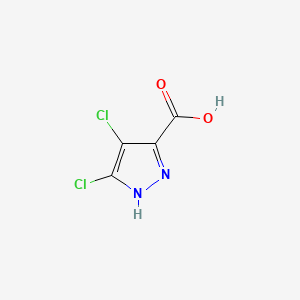

4,5-Dichloro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C4H2Cl2N2O2 It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms

Wissenschaftliche Forschungsanwendungen

4,5-Dichloro-1H-pyrazole-3-carboxylic acid has numerous applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: It is utilized in the production of agrochemicals and pharmaceuticals

Wirkmechanismus

Target of Action

Similar compounds such as imidazole derivatives are known to bind with high affinity to multiple receptors , suggesting that 4,5-Dichloro-1H-pyrazole-3-carboxylic acid may also interact with various biological targets.

Mode of Action

Related compounds such as 3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxylic acid are known to inhibit succinate dehydrogenase, a complex in the mitochondrial respiration chain . This suggests that 4,5-Dichloro-1H-pyrazole-3-carboxylic acid might also interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

The inhibition of succinate dehydrogenase by related compounds suggests that it might affect the mitochondrial respiration chain , leading to downstream effects on energy production and other cellular processes.

Result of Action

The inhibition of succinate dehydrogenase by related compounds suggests that it might lead to changes in energy production and other cellular processes .

Biochemische Analyse

Biochemical Properties

4,5-Dichloro-1H-pyrazole-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been found to interact with several enzymes, including hydrolases and oxidoreductases. The nature of these interactions often involves the inhibition or activation of enzyme activity, depending on the specific enzyme and the context of the reaction. For instance, 4,5-Dichloro-1H-pyrazole-3-carboxylic acid can act as an inhibitor of certain hydrolases, thereby modulating the hydrolysis of specific substrates .

Cellular Effects

The effects of 4,5-Dichloro-1H-pyrazole-3-carboxylic acid on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, 4,5-Dichloro-1H-pyrazole-3-carboxylic acid has been shown to alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by modulating the activity of key signaling molecules, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, 4,5-Dichloro-1H-pyrazole-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities. For example, 4,5-Dichloro-1H-pyrazole-3-carboxylic acid can inhibit the activity of certain hydrolases by binding to their active sites and preventing substrate access. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,5-Dichloro-1H-pyrazole-3-carboxylic acid can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that 4,5-Dichloro-1H-pyrazole-3-carboxylic acid can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These temporal effects are important considerations for researchers using this compound in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 4,5-Dichloro-1H-pyrazole-3-carboxylic acid in animal models vary with different dosages. At low doses, this compound can modulate enzyme activities and cellular processes without causing significant toxicity. At higher doses, 4,5-Dichloro-1H-pyrazole-3-carboxylic acid can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels. These findings highlight the importance of careful dosage control in experimental studies involving this compound .

Transport and Distribution

The transport and distribution of 4,5-Dichloro-1H-pyrazole-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, allowing it to reach various cellular compartments. Once inside the cell, 4,5-Dichloro-1H-pyrazole-3-carboxylic acid can bind to specific proteins, influencing its localization and accumulation within different cellular regions. These transport and distribution mechanisms are essential for the compound’s biological activity and its effects on cellular function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,5-dichloro-1H-pyrazole with carbon dioxide in the presence of a base. This reaction can be carried out under mild conditions, often using solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the process .

Industrial Production Methods

Industrial production of 4,5-Dichloro-1H-pyrazole-3-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Dichloro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert it into different pyrazole derivatives with altered functional groups.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrazoles .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Chloro-1H-pyrazole-3-carboxylic acid

- 5-Chloro-1H-pyrazole-3-carboxylic acid

- 1H-Pyrazole-3-carboxylic acid

Uniqueness

4,5-Dichloro-1H-pyrazole-3-carboxylic acid is unique due to the presence of two chlorine atoms at the 4 and 5 positions of the pyrazole ring. This structural feature imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives .

Biologische Aktivität

4,5-Dichloro-1H-pyrazole-3-carboxylic acid (DCPCA) is a compound of notable interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed examination of its biological properties, synthesis methods, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

DCPCA has the molecular formula C₄H₂Cl₂N₂O₂ and a molecular weight of 180.98 g/mol. The compound features a pyrazole ring with chlorine substituents at the 4 and 5 positions and a carboxylic acid group at the 3 position. This structure is significant for its interaction with biological targets, enhancing its potential efficacy in various applications.

Biological Activities

DCPCA exhibits several biological activities that make it a candidate for further research:

- Anti-inflammatory Activity : DCPCA has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In vitro studies indicate that DCPCA can effectively reduce inflammation markers, suggesting its potential as an anti-inflammatory agent .

- Antimicrobial Properties : Research has indicated that DCPCA possesses antimicrobial activity against various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance .

- Antitumor Activity : Preliminary studies suggest that DCPCA may exhibit cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent. Further investigations are needed to elucidate its mechanisms of action and therapeutic potential .

Synthesis Methods

Several synthetic routes have been developed for DCPCA, including:

- Multi-step Synthesis : Involves the formation of the pyrazole ring followed by chlorination and carboxylation steps. This method allows for high yields and purity of the final product.

- One-Pot Reactions : Recent advancements have introduced one-pot synthesis methods that streamline the process, reducing time and resource consumption while maintaining efficiency .

Case Study 1: Anti-inflammatory Effects

A study conducted on DCPCA's anti-inflammatory properties demonstrated significant inhibition of COX-1 and COX-2 enzymes, with IC50 values comparable to established anti-inflammatory drugs like diclofenac. The study highlighted DCPCA's potential as a safer alternative with fewer side effects .

Case Study 2: Antimicrobial Activity

In vitro assays against Escherichia coli and Staphylococcus aureus showed that DCPCA exhibited considerable antibacterial activity, with minimum inhibitory concentrations (MICs) indicating effectiveness at low concentrations. This suggests its potential use in developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

The following table compares DCPCA with structurally similar compounds regarding their biological activities:

| Compound Name | Structure Features | Notable Biological Activities |

|---|---|---|

| 4-Chloro-1H-pyrazole-3-carboxylic acid | Chlorine at position 4 | Moderate anti-inflammatory activity |

| 4,5-Difluoro-1H-pyrazole-3-carboxylic acid | Fluorine substituents instead of chlorine | Enhanced lipophilicity; varied pharmacokinetics |

| 1-Methyl-4,5-dichloro-1H-pyrazole-3-carboxylic acid | Methyl group at position 1 | Increased cytotoxicity against cancer cells |

Eigenschaften

IUPAC Name |

4,5-dichloro-1H-pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2O2/c5-1-2(4(9)10)7-8-3(1)6/h(H,7,8)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKSVXZSMMGPUJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NN=C1C(=O)O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.